molecular formula C9H11N5O B567135 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one CAS No. 1306738-47-5

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Cat. No. B567135
M. Wt: 205.221
InChI Key: SOAWMOASYWIUSM-UHFFFAOYSA-N
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Description

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, also known as 4,6-dimethylpyrazolo[3,4-d]pyrimidine-1-amine (DMPP), is a heterocyclic compound that is widely used in organic and medicinal chemistry. DMPP has a wide range of applications and is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Its unique structure and properties make it an important tool in the development of new drugs, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Regio-Orientation in Pyrazolopyrimidines Synthesis

The compound under discussion is closely related to pyrazolopyrimidines, a class of compounds studied for their regio-orientation and regioselectivity in reactions with 1,3-bielectrophilic reagents. This research highlights the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles, which leads to debates regarding the regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidine when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Pyranopyrimidine Scaffold in Medicinal Chemistry

5H-Pyrano[2,3-d]pyrimidine scaffolds, resembling the core structure of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, have broad applications in medicinal chemistry due to their synthetic versatility and bioavailability. This review emphasizes the use of hybrid catalysts in synthesizing these scaffolds, highlighting the diversity of catalysts and their impact on the development of lead molecules (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has displayed a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and others. The structure-activity relationship (SAR) studies around this scaffold are significant, indicating its importance in drug discovery and the potential for further exploitation in developing new drug candidates (Cherukupalli et al., 2017).

Pyrazole Heterocycles in Biologically Active Compounds

The pyrazole moiety, closely related to the structure of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, is significant in medicinal chemistry due to its presence in many biologically active compounds. The review discusses the synthesis of pyrazole appended heterocyclic skeletons and their widespread biological activities, indicating the versatility and significance of such compounds (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3H,4H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWMOASYWIUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156435
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

CAS RN

1306738-47-5
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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